molecular formula C10H11NO5 B12356739 6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B12356739
M. Wt: 225.20 g/mol
InChI Key: ZOQUFIKYUZCYEO-UHFFFAOYSA-N
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Description

6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with nitroalkenes under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2H-chromene-3-carbaldehyde
  • 6-Nitro-2H-chromene-3-carbaldehyde
  • 4-Oxo-4H-chromene-3-carbaldehyde

Uniqueness

6-Nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific structural features, such as the hexahydrochromene ring system and the presence of both nitro and aldehyde functional groups

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

6-nitro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C10H11NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h4-5,7-9H,1-3H2

InChI Key

ZOQUFIKYUZCYEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1[N+](=O)[O-])C(=O)C(=CO2)C=O

Origin of Product

United States

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